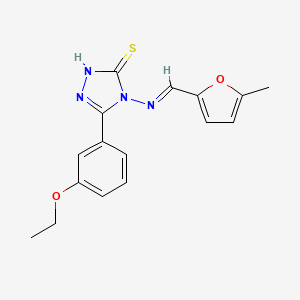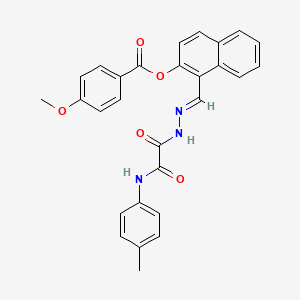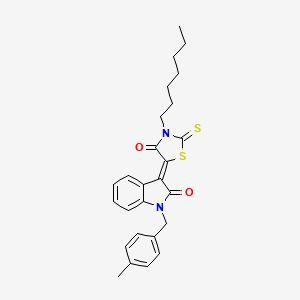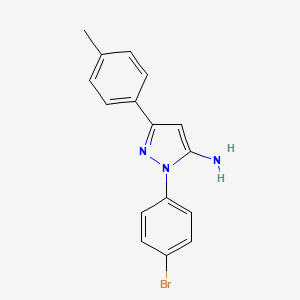
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one belongs to the class of heterocyclic compounds. Its complex structure combines a pyrrole ring, a thiadiazole moiety, and an aromatic benzoyl group. Let’s break down its components:
Pyrrole Ring: The pyrrole ring confers aromaticity and contributes to the compound’s stability.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring introduces heteroatoms (sulfur and nitrogen) and enhances the compound’s reactivity.
Benzoyl Group: The benzoyl group provides a lipophilic character and influences its pharmacological properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Benzoylation of Pyrrole: Start with pyrrole and react it with butoxybenzoyl chloride under basic conditions to introduce the benzoyl group.
Thiadiazole Formation: Next, react the resulting compound with thionyl chloride and hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Hydroxylation: Finally, introduce the hydroxy group at the 3-position using appropriate reagents.
Industrial Production:
The industrial production of this compound involves scalable processes, often optimized for yield and purity. These methods may vary based on proprietary information held by manufacturers.
Chemical Reactions Analysis
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation at the hydroxy group to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group may yield alcohols or amines.
Substitution: The benzoyl group is susceptible to nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are crucial for its synthesis.
Common reagents include acyl chlorides, reducing agents (such as LiAlH₄), and Lewis acids (for cyclization).
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Researchers explore its reactivity in heterocyclic chemistry and drug design.
Biology: It may interact with cellular targets, affecting signaling pathways or enzymatic activity.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its molecular targets.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related molecules:
Similar Compounds:
: Example reference. : Another reference.
Properties
CAS No. |
609795-69-9 |
|---|---|
Molecular Formula |
C27H29N3O4S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-5-6-15-34-21-13-11-20(12-14-21)24(31)22-23(19-9-7-18(8-10-19)16(2)3)30(26(33)25(22)32)27-29-28-17(4)35-27/h7-14,16,23,31H,5-6,15H2,1-4H3/b24-22- |
InChI Key |
WCDIZSJHLASFOV-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)




![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)


![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
